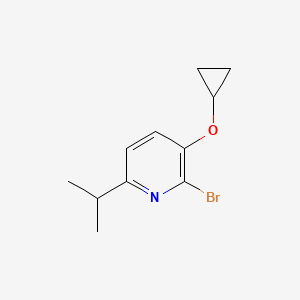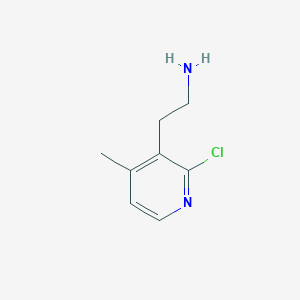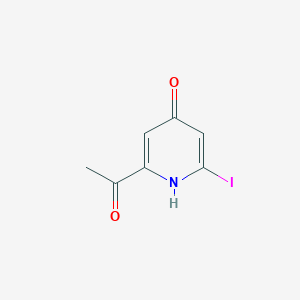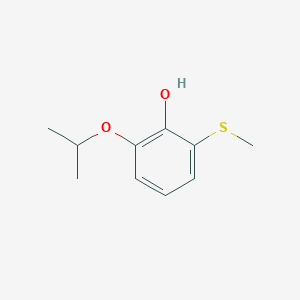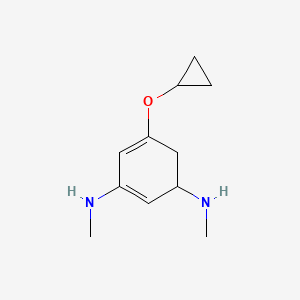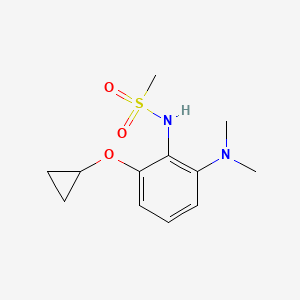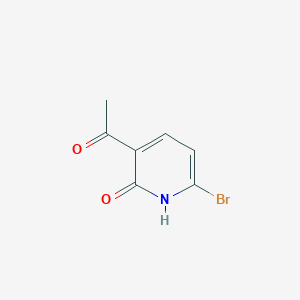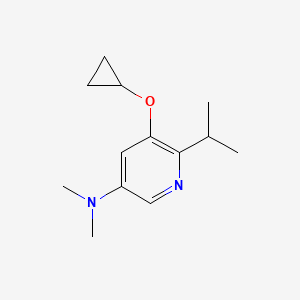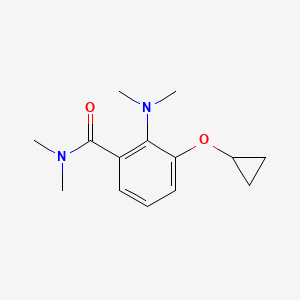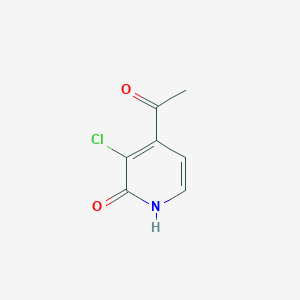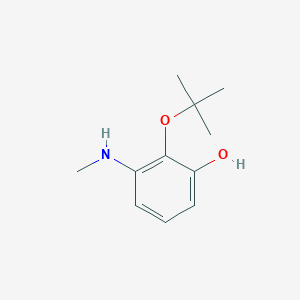
2-(Tert-butoxy)-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-3-(methylamino)phenol is an organic compound that features a tert-butoxy group and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-(methylamino)phenol typically involves the introduction of the tert-butoxy group and the methylamino group onto a phenol ring. One common method is the reaction of 2-hydroxy-3-nitrophenol with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds. These systems allow for better control of reaction conditions and improved yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-3-(methylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Strong acids or bases can facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-(Tert-butoxy)-3-(methylamino)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-3-(methylamino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the tert-butoxy and methylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-4-(methylamino)phenol
- 2-(Tert-butoxy)-3-(ethylamino)phenol
- 2-(Tert-butoxy)-3-(dimethylamino)phenol
Uniqueness
2-(Tert-butoxy)-3-(methylamino)phenol is unique due to the specific positioning of the tert-butoxy and methylamino groups on the phenol ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(methylamino)-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-8(12-4)6-5-7-9(10)13/h5-7,12-13H,1-4H3 |
InChI Key |
ASKRILGGZCXHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


